molecular formula C7H12N4 B12950904 trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine

trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine

Cat. No.: B12950904
M. Wt: 152.20 g/mol
InChI Key: IZKFWZBLNACAGN-UHFFFAOYSA-N
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Description

trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine: is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions, enabling the creation of new materials with unique properties .

Biology: In biological research, trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .

Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes .

Comparison with Similar Compounds

Uniqueness: What sets trans-3-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine apart from similar compounds is its unique cyclobutane ring structure. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of the cyclobutane ring enhances its stability and reactivity, allowing for more diverse chemical transformations .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C7H12N4/c1-11-4-9-10-7(11)5-2-6(8)3-5/h4-6H,2-3,8H2,1H3

InChI Key

IZKFWZBLNACAGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CC(C2)N

Origin of Product

United States

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